Cas no 5146-52-1 (N-Methyl-1H-imidazol-2-amine)
N-Methyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-1H-imidazol-2-amine
- 2-(Methylamino)imidazole
- 5146-52-1
- EN300-177352
- (1H-imidazol-2-yl)-methylamine
- CS-0054163
- Imidazole, 2-methylamino-
- methylaminoimidazole
- N-Methyl-1H-imidazol-2-amine #
- AKOS012872228
-
- MDL: MFCD18367105
- Inchi: 1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7)
- InChI Key: ZYXHZCQMCOVXJW-UHFFFAOYSA-N
- SMILES: N1C=CN=C1NC
Computed Properties
- Exact Mass: 97.06411
- Monoisotopic Mass: 97.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- Density: 1.207
- Boiling Point: 228°C at 760 mmHg
- Flash Point: 91.7°C
- Refractive Index: 1.623
- PSA: 40.71
N-Methyl-1H-imidazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005164-1g |
N-Methyl-1H-imidazol-2-amine |
5146-52-1 | 95% | 1g |
$1350.00 | 2023-09-01 | |
| ChemScence | CS-0054163-100mg |
N-Methyl-1H-imidazol-2-amine |
5146-52-1 | 100mg |
$218.0 | 2022-04-27 | ||
| ChemScence | CS-0054163-250mg |
N-Methyl-1H-imidazol-2-amine |
5146-52-1 | 250mg |
$363.0 | 2022-04-27 | ||
| ChemScence | CS-0054163-1g |
N-Methyl-1H-imidazol-2-amine |
5146-52-1 | 1g |
$725.0 | 2022-04-27 | ||
| Chemenu | CM186961-100mg |
N-methyl-1H-imidazol-2-amine |
5146-52-1 | 95+% | 100mg |
$497 | 2021-08-05 | |
| Chemenu | CM186961-250mg |
N-methyl-1H-imidazol-2-amine |
5146-52-1 | 95+% | 250mg |
$829 | 2021-08-05 | |
| Chemenu | CM186961-1g |
N-methyl-1H-imidazol-2-amine |
5146-52-1 | 95+% | 1g |
$1547 | 2021-08-05 | |
| Chemenu | CM186961-100mg |
N-methyl-1H-imidazol-2-amine |
5146-52-1 | 95%+ | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM186961-250mg |
N-methyl-1H-imidazol-2-amine |
5146-52-1 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM186961-1g |
N-methyl-1H-imidazol-2-amine |
5146-52-1 | 95%+ | 1g |
$*** | 2023-05-30 |
N-Methyl-1H-imidazol-2-amine Suppliers
N-Methyl-1H-imidazol-2-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-Methyl-1H-imidazol-2-amine
Introduction to N-Methyl-1H-imidazol-2-amine (CAS No. 5146-52-1)
N-Methyl-1H-imidazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 5146-52-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug design and development. The compound belongs to the imidazole family, a class of molecules known for their broad biological activities and structural versatility, making them valuable scaffolds in medicinal chemistry.
The structural framework of N-Methyl-1H-imidazol-2-amine consists of a five-membered aromatic ring containing two nitrogen atoms, with a methyl group attached to the nitrogen at position 1 and an amine group at position 2. This particular arrangement imparts unique chemical and biological properties, enabling its utility in various synthetic pathways and biological interactions. The presence of both electron-donating and electron-withdrawing groups within the molecule allows for diverse functionalization, facilitating the development of novel pharmacophores.
In recent years, N-Methyl-1H-imidazol-2-amine has been extensively studied for its potential applications in the synthesis of bioactive molecules. Its role as a key intermediate in the preparation of more complex derivatives has been highlighted in numerous research publications. For instance, studies have demonstrated its utility in the development of small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The compound's ability to modulate protein-protein interactions and enzyme activity makes it a promising candidate for therapeutic intervention.
One of the most compelling aspects of N-Methyl-1H-imidazol-2-amine is its role in the design of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. Researchers have leveraged the structural features of N-Methyl-1H-imidazol-2-amine to develop selective inhibitors that target aberrant kinase activity without affecting normal cellular processes. These inhibitors have shown promise in preclinical studies, highlighting the compound's potential as a lead molecule for further drug development.
Furthermore, N-Methyl-1H-imidazol-2-amine has been explored in the context of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action. The imidazole core of N-Methyl-1H-imidazol-2-amine has been found to exhibit inhibitory effects against certain bacterial strains by interfering with essential bacterial processes such as DNA replication and metabolic pathways. This finding underscores the compound's broad spectrum of biological activity and its potential as an alternative therapeutic agent.
The synthesis of N-Methyl-1H-imidazol-2-amine can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation reaction between glyoxal derivatives and amidine hydrochlorides under controlled conditions. Alternatively, catalytic hydrogenation methods have been employed to introduce the methyl group at position 1 while preserving the amine functionality at position 2. These synthetic strategies have been optimized to ensure high yields and minimal byproduct formation, making them suitable for industrial-scale production.
The pharmacological profile of N-Methyl-1H-imidazol-2-amine has been thoroughly investigated through both computational modeling and experimental studies. Computational methods such as molecular docking have been used to predict binding interactions between N-Methyl-1H-imidazol-2-amine and target proteins, providing insights into its mechanism of action. Experimental validation through enzyme assays and cell-based assays has further corroborated these predictions, reinforcing the compound's potential as a pharmacological tool.
In conclusion, N-Methyl-1H-imidazol-2-amine (CAS No. 5146-52-1) represents a valuable compound in pharmaceutical research with diverse applications ranging from kinase inhibition to antimicrobial therapy. Its unique structural features and versatile synthetic pathways make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological activities and synthetic possibilities, N-Methyl-1H-imidazol-2-am ine is poised to remain a cornerstone in medicinal chemistry innovation.
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